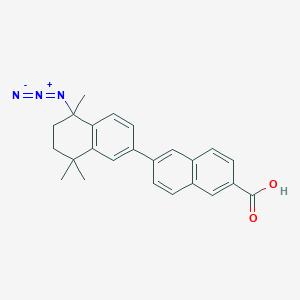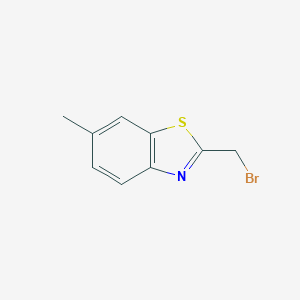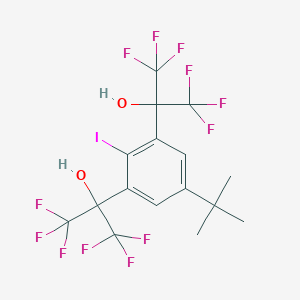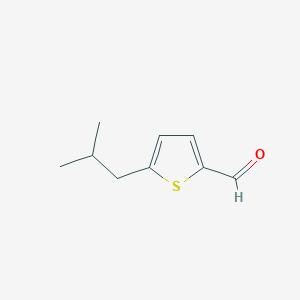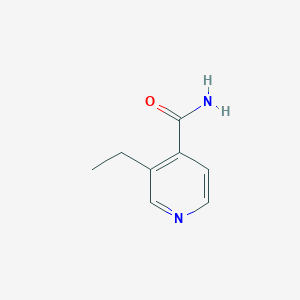
Isonicotinamide, 3-ethyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Articaine is a dental amide-type local anesthetic widely used in various countries, particularly in Europe. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and effective pain control in dental procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of articaine hydrochloride involves several steps:
Starting Materials: Methyl mercaptoacetate and 2-methyl acrylonitrile are used as starting materials.
Reaction with Sodium Methoxide and Methanol: These materials react in a mixed solution of sodium methoxide and methanol. After the reaction, the pH is adjusted to 7 with concentrated hydrochloric acid.
Addition of Hydrogen Peroxide: Hydrogen peroxide is added dropwise, followed by concentrated hydrochloric acid. The mixture is then concentrated under reduced pressure to obtain an intermediate compound.
Formation of Intermediate Compounds: The intermediate compound is dissolved in dichloromethane containing pyridine, and alpha-chloropropionyl chloride is added dropwise. The reaction product is washed, dried, and concentrated to obtain another intermediate compound.
Final Reaction: This intermediate is dissolved in dimethyl sulfoxide, and n-propylamine is added dropwise. The product is mixed with ice water, extracted with ethyl acetate, dried, and concentrated to obtain an oil product.
Industrial Production Methods: The industrial production of articaine hydrochloride follows similar steps but is optimized for large-scale production. The process is designed to be efficient, with high yield and purity, and minimal industrial pollution .
Chemical Reactions Analysis
Articaine undergoes various chemical reactions, including:
Hydrolysis: Articaine is hydrolyzed in the blood by esterases, resulting in the formation of articainic acid.
Oxidation and Reduction: These reactions are less common for articaine due to its stable structure.
Substitution Reactions: Articaine can undergo substitution reactions, particularly involving its ester and amide groups.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases in the blood.
Substitution: Typically involves reagents like alpha-chloropropionyl chloride and n-propylamine under controlled conditions.
Major Products:
Articainic Acid: The primary metabolite formed through hydrolysis.
Various Intermediates: Formed during the synthesis process.
Scientific Research Applications
Articaine has a wide range of scientific research applications:
Dentistry: It is extensively used as a local anesthetic for dental procedures due to its rapid onset and effective pain control.
Medicine: Articaine is used in various medical procedures requiring local anesthesia.
Pharmacology: Research on articaine’s pharmacokinetics and pharmacodynamics helps in understanding its efficacy and safety.
Toxicology: Studies on the potential neurotoxicity of articaine, particularly in comparison to other local anesthetics
Mechanism of Action
Articaine exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions and thereby inhibiting nerve conduction .
Comparison with Similar Compounds
Lidocaine: The gold standard in local anesthesia, known for its effectiveness and safety.
Prilocaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.
Mepivacaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Known for its long duration of action but with a higher risk of cardiotoxicity
Uniqueness of Articaine:
Thiophene Ring: Unlike the benzene ring in other local anesthetics, the thiophene ring in articaine enhances its lipid solubility and potency.
Rapid Onset and Short Duration: Articaine has a rapid onset of action and a relatively short duration, making it suitable for dental procedures.
Metabolism: Articaine is metabolized quickly in the blood by esterases, reducing the risk of systemic toxicity.
Articaine’s unique properties make it a valuable local anesthetic in various clinical settings, particularly in dentistry.
Properties
CAS No. |
19842-11-6 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
InChI Key |
UQELUVNZHZNFIV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C(=O)N |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N |
Synonyms |
Isonicotinamide, 3-ethyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





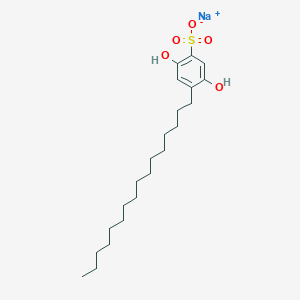
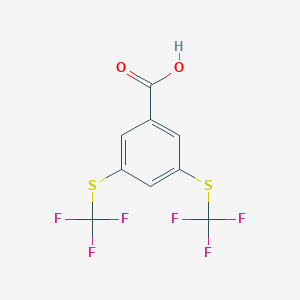

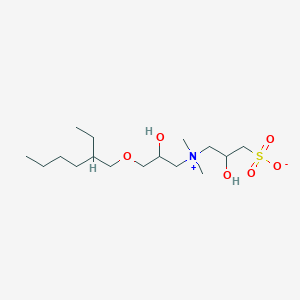
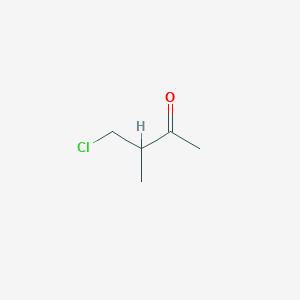
![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)

